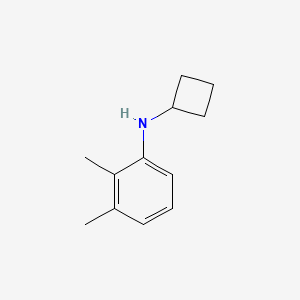

N-cyclobutyl-2,3-dimethylaniline

Description

Contextualization within N-Substituted Aniline (B41778) Chemistry

N-substituted anilines are a cornerstone of modern chemistry, serving as vital intermediates and final products in a vast array of applications. bath.ac.uk Aniline and its derivatives are fundamental building blocks for pharmaceuticals, agrochemicals, dyes, and polymers. bath.ac.uksigmaaldrich.com Their utility stems from the rich reactivity of the aniline core, which features an amino group attached to a benzene (B151609) ring. mdpi.com

The substitution on the nitrogen atom (N-substitution) significantly modulates the electronic and steric properties of the aniline molecule. This allows for fine-tuning of its reactivity and physical characteristics. For instance, N-substitution is a key strategy in the regioselective C-H functionalization of anilines, a powerful method for creating complex molecules and modifying biologically active structures. bath.ac.uk The nature of the N-substituent can direct metal catalysts to specific positions on the aromatic ring, enabling the synthesis of otherwise difficult-to-access isomers. bath.ac.uk

In medicinal chemistry, N-substituted anilines are present in numerous approved drugs, including treatments for cancer and cardiovascular diseases. bath.ac.ukacs.org The development of efficient synthetic methods for these compounds, such as palladium-catalyzed N-arylation, is an active area of research, aiming to create complex chiral tertiary anilines with high yields. acs.org The electronic properties of substituents on the aniline ring are crucial; electron-withdrawing groups can increase toxic effects, while electron-donating groups may reduce them. nih.gov This highlights the importance of understanding structure-activity relationships in this class of compounds. nih.gov

Recent synthetic advancements focus on developing catalyst- and additive-free methods for producing N-substituted anilines under mild conditions, showcasing the ongoing effort to create more sustainable and efficient chemical processes. beilstein-journals.orgnih.gov

Significance of Cyclobutyl and Dimethylphenyl Moieties in Modern Organic Synthesis and Material Science

The specific substituents on the N-cyclobutyl-2,3-dimethylaniline scaffold, namely the cyclobutyl and dimethylphenyl groups, each contribute unique and valuable properties that are actively exploited in contemporary chemical research.

The Cyclobutyl Moiety:

The cyclobutyl group, a four-membered cycloalkyl ring, has gained significant influence in drug design and organic synthesis. nih.govbenthamdirect.com Its importance stems from its unique three-dimensional, puckered structure and inherent ring strain, which differentiates it from more common alkyl or aryl substituents. fiveable.menih.govru.nl This strain makes cyclobutyl-containing compounds more susceptible to certain reactions, a feature that can be harnessed in synthetic chemistry. fiveable.me

In medicinal chemistry, the cyclobutyl ring is used for several strategic purposes:

Conformational Restriction: It can limit the flexibility of a molecule, which can lead to stronger binding to biological targets by reducing the entropic penalty upon binding. nih.govru.nl

Improving Metabolic Stability: Replacing metabolically vulnerable groups with a cyclobutyl ring can enhance a drug candidate's stability in the body. nih.govru.nl

Aryl Isostere: The saturated, three-dimensional nature of the cyclobutyl ring can serve as a non-planar replacement for aromatic rings, improving properties like solubility. nih.govru.nl

Directing Pharmacophores: It can be used to orient key functional groups in a specific spatial arrangement to optimize interactions with a target protein. nih.govru.nl

The inclusion of cyclobutyl fragments has led to successful drugs, particularly in oncology, such as the platinum-based anticancer agent carboplatin. nih.govbenthamdirect.comnih.gov

The Dimethylphenyl Moiety:

The dimethylphenyl group, also known as a xylidyl group, is an aromatic ring with two methyl substituents. The specific isomer in this compound is the 2,3-dimethylphenyl group. 2,3-Dimethylaniline (B142581) (vic-o-xylidine) itself is a key organic building block used in the synthesis of dyes and polymeric materials. sigmaaldrich.com The presence and position of the methyl groups on the phenyl ring influence the molecule's electronic properties and steric hindrance, which in turn affects its reactivity and potential applications.

In materials science, dimethylphenyl units are incorporated into larger structures to tune their properties. For example, they are used in the synthesis of luminescent metal complexes where the methyl groups can enhance photoluminescence quantum yields. acs.org Dimethylaniline compounds, in general, are important precursors for commercial dyes like malachite green and crystal violet and act as promoters in the curing of polyester (B1180765) and vinyl ester resins. wikipedia.org

| Moiety | Key Structural Feature | Significance in Organic Synthesis & Material Science | Example Application |

| Cyclobutyl | Strained four-membered ring, puckered 3D structure fiveable.meru.nl | Conformational restriction, improved metabolic stability, aryl isostere, directs functional groups nih.govru.nl | Anticancer drugs (e.g., Carboplatin) nih.govnih.gov |

| Dimethylphenyl | Aromatic ring with two methyl groups sigmaaldrich.com | Building block for dyes and polymers, tunes electronic and steric properties, enhances luminescence in materials sigmaaldrich.comacs.orgwikipedia.org | Precursor for dyes (e.g., Crystal Violet) wikipedia.org |

Overview of Current Research Trajectories and Challenges for this compound and Related Scaffolds

Research involving scaffolds like this compound is driven by the quest for novel structures with enhanced or unique functionalities. The synthetic challenges and potential applications reflect broader trends in chemical science.

Current Research Trajectories:

Novel Catalytic Methods: A primary focus is the development of more efficient and selective methods for C-N bond formation and C-H functionalization. acs.orgnih.gov For N-substituted anilines, this includes palladium-catalyzed cross-coupling reactions to form the N-aryl bond and rhodium-catalyzed reactions for functionalizing the aniline ring. bath.ac.ukacs.org The goal is to achieve these transformations under milder conditions, with greater functional group tolerance, and in a more sustainable manner. beilstein-journals.orgnih.gov

Medicinal Chemistry Exploration: Given the proven utility of both the N-substituted aniline and cyclobutyl motifs in drug discovery, a logical research trajectory is the synthesis and biological evaluation of libraries of related compounds. bath.ac.uknih.gov Researchers are interested in how the combination of the bulky, three-dimensional cyclobutyl group with the substituted aniline core can influence interactions with biological targets like kinases or G-protein coupled receptors. nih.govnih.gov

Materials Science Applications: The dimethylphenyl group's role in tuning photophysical properties suggests that related aniline derivatives could be explored as components for organic light-emitting diodes (OLEDs) or other advanced materials. acs.orgrsc.org Research in this area would focus on synthesizing derivatives and studying their luminescent and electronic properties.

Challenges:

Synthesis and Regioselectivity: The synthesis of specifically substituted anilines can be challenging. For this compound, a key step would be the selective alkylation of 2,3-dimethylaniline with a cyclobutyl source, or the arylation of cyclobutylamine. Achieving high yields and avoiding side products can be difficult. Furthermore, subsequent functionalization of the aromatic ring must control for regioselectivity, as the existing amino and methyl groups will direct incoming electrophiles to specific positions. bath.ac.ukbeilstein-journals.org

Steric Hindrance: The 2,3-dimethyl substitution pattern, combined with the N-cyclobutyl group, creates significant steric bulk around the nitrogen atom and the ortho positions of the phenyl ring. This steric hindrance can impede reactivity, making certain bond-forming reactions more difficult and requiring specialized catalysts or harsher reaction conditions. acs.org

Lack of Specific Data: As a highly specific and likely non-commercial compound, there is a scarcity of published research and property data for this compound itself. This means that initial research must rely on extrapolation from related, well-studied compounds, and significant effort would be required to synthesize and characterize the molecule before its properties and potential applications can be explored.

| Research Area | Trajectory/Opportunity | Key Challenge |

| Synthetic Chemistry | Develop novel, efficient, and sustainable catalytic methods for synthesis. acs.orgbeilstein-journals.org | Overcoming steric hindrance from substituents; achieving high regioselectivity. bath.ac.ukacs.org |

| Medicinal Chemistry | Explore as a scaffold for new therapeutic agents, leveraging known pharmacophoric elements. bath.ac.uknih.gov | Predicting biological activity; understanding complex structure-activity relationships. nih.gov |

| Materials Science | Investigate potential as a building block for novel functional materials like OLEDs. acs.orgrsc.org | Limited data on photophysical properties; synthesis of high-purity material for device fabrication. |

Structure

3D Structure

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

N-cyclobutyl-2,3-dimethylaniline |

InChI |

InChI=1S/C12H17N/c1-9-5-3-8-12(10(9)2)13-11-6-4-7-11/h3,5,8,11,13H,4,6-7H2,1-2H3 |

InChI Key |

WPVWMMUWLINFHM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NC2CCC2)C |

Origin of Product |

United States |

Synthetic Methodologies for N Cyclobutyl 2,3 Dimethylaniline and Its Analogues

Strategies for the Formation of the N-Cyclobutyl Moiety

The introduction of a cyclobutyl group onto an aniline (B41778) nitrogen can be achieved through several distinct chemical transformations. The choice of method often depends on the availability of starting materials, desired substitution patterns, and tolerance to various reaction conditions.

Direct N-Alkylation Approaches

Direct N-alkylation represents a classical and straightforward approach for the formation of carbon-nitrogen bonds. This method typically involves the reaction of an aniline with a cyclobutyl halide, such as cyclobutyl bromide or iodide, often in the presence of a base to neutralize the hydrogen halide byproduct. While direct alkylation of primary amines can sometimes lead to mixtures of mono- and di-alkylated products, the reaction can be optimized to favor the desired secondary amine. For the synthesis of N-cyclobutyl-2,3-dimethylaniline, this would involve the reaction of 2,3-dimethylaniline (B142581) with a suitable cyclobutylating agent.

The reaction conditions for such alkylations can vary, but often involve polar aprotic solvents and a range of inorganic or organic bases. Catalysts, such as those based on transition metals like iridium or ruthenium, have also been employed to facilitate the N-alkylation of anilines with alcohols, a greener alternative to alkyl halides, via a "borrowing hydrogen" methodology. nih.gov In this process, the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine.

Reductive Amination Pathways Utilizing Cyclobutanone (B123998) and 2,3-Dimethylaniline

Reductive amination is a highly effective and widely used method for the synthesis of secondary and tertiary amines. masterorganicchemistry.commdma.ch This two-step, one-pot process involves the initial reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. chemistrysteps.com For the synthesis of this compound, this pathway would utilize cyclobutanone and 2,3-dimethylaniline.

The initial condensation between 2,3-dimethylaniline and cyclobutanone forms a Schiff base (an imine). This intermediate is not typically isolated but is immediately reduced to the target this compound. The success of this reaction hinges on the choice of reducing agent, which must be selective for the imine over the ketone starting material. masterorganicchemistry.com Commonly used reducing agents for this purpose include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN), which are milder than reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) and show excellent chemoselectivity for the iminium ion. masterorganicchemistry.comacs.org The reaction is often carried out under mildly acidic conditions, which can catalyze the formation of the imine. acs.org

The general mechanism involves the nucleophilic attack of the aniline on the carbonyl carbon of cyclobutanone, followed by dehydration to form the imine. The subsequent reduction of the imine by the hydride reagent yields the final N-cyclobutylated product. chemistrysteps.com

Photoredox Catalysis for Alpha-C-H Cyclobutylation of Aniline Derivatives

A more recent and innovative approach for the synthesis of cyclobutylated anilines involves the use of photoredox catalysis. This methodology allows for the direct alkylation of α-C-H bonds of aniline derivatives with strained bicyclo[1.1.0]butane (BCB) derivatives. nih.govnih.gov This mild and efficient system operates through a redox- and proton-neutral mechanism, offering a distinct advantage over traditional methods. nih.gov

The catalytic cycle is initiated by the photoinduced electron transfer from the N-alkylaniline substrate to an excited photoredox catalyst. nih.gov This single-electron oxidation generates a radical cation of the aniline derivative. Subsequent deprotonation of an α-C-H bond, which is rendered more acidic in the radical cation state, leads to the formation of a key α-amino radical intermediate. nih.gov

The highly reactive α-amino radical then undergoes addition to the strained central C-C bond of a bicyclo[1.1.0]butane derivative. nih.gov BCBs are effective radical acceptors due to their high ring strain. The addition of the radical to the BCB results in the formation of a new C-C bond and a cyclobutyl radical intermediate. This intermediate is then reduced by a single-electron transfer and subsequently protonated to yield the final α-cyclobutyl N-alkylaniline product. nih.gov

A variety of photoredox catalysts can be employed for this transformation, with iridium-based complexes being particularly effective. nih.gov The reaction conditions are typically mild, proceeding at room temperature under visible light irradiation. The choice of the bicyclo[1.1.0]butane derivative can influence the reaction efficiency, with electron-withdrawing groups on the BCB often leading to improved yields. nih.gov To prevent further reaction on the product, the aniline substrate is often used in excess. nih.gov

| Entry | Aniline Derivative | Bicyclo[1.1.0]butane (BCB) Derivative | Catalyst | Solvent | Yield (%) | Ref |

| 1 | N,N-dimethyl-4-nitroaniline | 1c | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₃CN | 65 | nih.gov |

| 2 | N,N-dimethyl-4-cyanoaniline | 1c | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₃CN | 46 | nih.gov |

| 3 | N-phenylpyrrolidine | 1c | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₃CN | 83 | nih.gov |

| 4 | N-phenylpiperidine | 1c | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | CH₃CN | 33 | nih.gov |

Table 1. Examples of Photoredox-Catalyzed α-C-H Cyclobutylation of Aniline Derivatives. nih.gov

Construction and Functionalization of the 2,3-Dimethylphenyl Core

The 2,3-dimethylaniline moiety is a crucial building block. Its synthesis and subsequent functionalization are key to accessing the target compound and its analogues.

Synthesis from Substituted Benzene (B151609) Precursors

The synthesis of N,N-dimethylaniline from benzene is a well-established multi-step process that can be adapted for its 2,3-dimethyl analogue. doubtnut.comvedantu.com The general sequence involves:

Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group, forming nitrobenzene (B124822). doubtnut.comvedantu.com

Reduction: The nitro group is then reduced to an amino group. This can be achieved through catalytic hydrogenation using hydrogen gas and a palladium catalyst or by using a reducing agent like tin in the presence of hydrochloric acid. doubtnut.comrsc.org This step yields aniline.

Alkylation: To introduce the methyl groups onto the benzene ring, a Friedel-Crafts alkylation of a suitable benzene derivative would be necessary. For the synthesis of 2,3-dimethylaniline, starting with a substituted benzene that can direct the incoming methyl groups to the desired positions is a potential strategy.

A more direct route to N,N-dimethylaniline involves the alkylation of aniline with methanol (B129727) in the presence of an acid catalyst. wikipedia.org A one-pot synthesis from nitrobenzene and methanol has also been reported, yielding N,N-dimethylaniline in high yields. rsc.org These methods could potentially be adapted for the synthesis of this compound by using 2,3-dimethylaniline as the starting material and a cyclobutylating agent.

Aromatic Amine Functionalization

The functionalization of the 2,3-dimethylaniline core, particularly at the ortho and meta positions relative to the amino group, is critical for creating a diverse range of analogues.

Ortho-Position Functionalization: The selective functionalization of the ortho C-H bond in anilines can be challenging. However, methods utilizing directing groups and transition metal catalysts have been developed. For instance, yttrium catalysts have been shown to effectively alkylate the ortho position of N,N-dimethylanilines. rsc.org While the dimethylamino group itself is not a strong directing group for late transition metals, the interaction between the nitrogen and the metal center plays a crucial role in achieving ortho-selectivity. rsc.org

Meta-Position Functionalization: The nitration of N,N-dimethylaniline under strongly acidic conditions (H2SO4 and HNO3) predominantly yields the meta-nitro product. stackexchange.com This is because the amino group is protonated under these conditions, and the resulting ammonium (B1175870) group is an electron-withdrawing, meta-directing group. stackexchange.com This principle can be applied to introduce functional groups at the meta position of the 2,3-dimethylaniline ring.

Regiodivergent functionalization, where the selectivity can be switched between ortho and meta positions, has also been reported for phenylethylamine derivatives using palladium catalysis with different ligands and conditions. researchgate.net Such strategies could potentially be adapted for the controlled functionalization of the 2,3-dimethylphenyl core.

Convergent and Divergent Synthetic Routes for this compound

The synthesis of this compound can be approached through either convergent or divergent strategies.

Convergent Synthesis: A convergent approach involves the separate synthesis of the two key fragments, the 2,3-dimethylaniline core and a cyclobutyl-containing fragment, which are then coupled in a late-stage reaction. For example, 2,3-dimethylaniline could be prepared as described in section 2.2.1, and cyclobutanone could be used as a precursor for the cyclobutyl group. A reductive amination reaction between 2,3-dimethylaniline and cyclobutanone would then yield the final product. This approach is generally more efficient for producing a single target compound.

Divergent Synthesis: A divergent strategy begins with a common intermediate that is then elaborated into a variety of analogues. For instance, a functionalized 2,3-dimethylaniline could be prepared and then reacted with a series of different cyclic ketones or alkyl halides to produce a library of N-cycloalkyl-2,3-dimethylaniline derivatives. A recent study described a divergent synthesis of cyclobutyl and biscyclobutenyl amines from bicyclo[1.1.0]butanes, showcasing a novel approach to constructing the cyclobutane (B1203170) ring system that could potentially be integrated into a divergent synthesis of this compound analogues. chemrxiv.org

Advanced Spectroscopic and Structural Elucidation of N Cyclobutyl 2,3 Dimethylaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei.

¹H and ¹³C NMR for Connectivity and Structural Confirmation

The ¹H NMR spectrum of N-cyclobutyl-2,3-dimethylaniline provides key insights into the proton environments within the molecule. The aromatic region of the spectrum is expected to show signals corresponding to the protons on the disubstituted benzene (B151609) ring. The chemical shifts and coupling patterns of these protons are influenced by the electron-donating nature of the amino and methyl groups. The protons of the cyclobutyl group and the methyl substituents on the aromatic ring will appear in the aliphatic region of the spectrum. The integration of these signals confirms the number of protons in each unique environment.

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum will display distinct signals for the aromatic carbons, the carbons of the cyclobutyl ring, and the methyl group carbons. The chemical shifts of the aromatic carbons are particularly informative, indicating the substitution pattern on the benzene ring. For comparison, the predicted ¹³C NMR spectral data for the related compounds 2,3-dimethylaniline (B142581) and N,N-dimethylaniline are available in chemical databases. hmdb.cachemicalbook.comchemicalbook.comnih.gov For 2,3-dimethylaniline, characteristic peaks are observed, and for N,N-dimethylaniline, the carbon atoms of the methyl groups attached to the nitrogen typically appear around 40.93 ppm in D2O. hmdb.ca

A detailed analysis of both ¹H and ¹³C NMR spectra allows for the confirmation of the connectivity of the this compound molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predicted table as exact experimental data for this specific compound is not readily available in the searched literature. The predictions are based on the analysis of similar structures.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5-7.2 (multiplet) | 110-150 |

| N-CH (cyclobutyl) | 3.5-4.0 (multiplet) | 50-60 |

| Cyclobutyl CH₂ | 1.6-2.4 (multiplet) | 20-35 |

| Aromatic C-CH₃ | 2.1-2.3 (singlet) | 15-20 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Assignment

To unambiguously assign all proton and carbon signals, especially in complex regions of the spectra, two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring and within the cyclobutyl ring, helping to trace the connectivity of the proton spin systems. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It is a highly sensitive technique that allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton. columbia.edu For instance, the proton signal for the N-CH group of the cyclobutyl ring would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.educolumbia.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule. science.gov For example, it would show correlations between the N-CH proton of the cyclobutyl ring and the aromatic carbons, as well as the protons of the methyl groups and the aromatic carbons to which they are attached.

Together, these 2D NMR experiments provide a comprehensive and unambiguous assignment of the molecular structure of this compound.

Dynamic NMR Studies for Conformational Dynamics (if relevant)

Dynamic NMR (DNMR) spectroscopy can be utilized to study the conformational dynamics of molecules, such as rotational barriers around single bonds. researchgate.net In the case of this compound, there could be restricted rotation around the C(aryl)-N bond due to steric hindrance between the cyclobutyl group and the ortho-methyl group on the aniline (B41778) ring. Variable temperature NMR experiments could reveal changes in the spectra, such as the broadening or coalescence of signals, which would indicate the presence of dynamic processes. By analyzing these changes, the activation energy for the rotational barrier could be determined.

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration (if a secondary amine is present as an impurity) would appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic cyclobutyl and methyl groups would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. Aromatic C=C stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would be found in the 1250-1350 cm⁻¹ range. Libraries of FTIR spectra for similar compounds, such as those in the Aldrich FT-IR Collection, can aid in the interpretation of the spectrum. thermofisher.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give rise to strong Raman signals. The spectrum of 2,3-dimethylaniline, for instance, is available for comparison. chemicalbook.com

Table 2: Characteristic Vibrational Frequencies for this compound (Note: These are expected ranges based on known functional group absorptions.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| Aromatic C-H Stretch | 3000-3100 | FTIR, Raman |

| Aliphatic C-H Stretch | 2850-2960 | FTIR, Raman |

| Aromatic C=C Stretch | 1450-1600 | FTIR, Raman |

| C-N Stretch | 1250-1350 | FTIR, Raman |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy provides insights into the electronic transitions within a molecule.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound in a suitable solvent would show absorption bands in the ultraviolet region, corresponding to π → π* transitions of the aromatic ring. The substitution on the aniline ring will influence the position and intensity of these absorption maxima. For comparison, the UV-Vis spectra of aniline and its derivatives have been studied, showing characteristic absorption peaks. researchgate.netscience-softcon.de

Photoluminescence Spectroscopy: While many simple anilines are not strongly fluorescent, some substituted anilines can exhibit photoluminescence. nih.gov Excitation of this compound at its absorption maximum may lead to emission at a longer wavelength. The fluorescence spectrum, if observed, would provide information about the excited state properties of the molecule. The study of fluorescence in related systems, such as aniline blue, demonstrates the potential for such analysis. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. For this compound (C₁₂H₁₇N), the exact mass can be calculated and compared with the experimentally determined value. This high degree of accuracy is crucial for confirming the identity of the synthesized compound and distinguishing it from other potential isomers or byproducts.

X-ray Crystallography for Absolute and Relative Stereochemistry

No published X-ray crystallography data for this compound could be located. This technique, which is fundamental for determining the precise three-dimensional arrangement of atoms within a crystal and establishing the absolute and relative stereochemistry of a molecule, does not appear to have been applied to this compound or its findings have not been published. For the related compound, 2,3-dimethylaniline, crystal structure data is available and has been a subject of study, including under high-pressure conditions. nih.gov However, the addition of the cyclobutyl group to the nitrogen atom significantly alters the molecule's structure, meaning the data for 2,3-dimethylaniline cannot be extrapolated to this compound.

Other Advanced Characterization Techniques for Material Behavior

Similarly, a thorough search for data from other advanced characterization techniques for this compound proved unsuccessful.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) for Thermal Stability and Transitions

There are no available research articles or datasets detailing the thermal properties of this compound through Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA). These methods are crucial for understanding a compound's thermal stability, melting point, boiling point, and decomposition profile. While thermal data such as melting and boiling points are documented for the precursor 2,3-dimethylaniline, this information is not transferable to the N-cyclobutyl derivative. sigmaaldrich.comsigmaaldrich.comtcichemicals.com

Cyclic Voltammetry for Electrochemical Properties

The electrochemical behavior of this compound has not been characterized in the scientific literature. No studies employing cyclic voltammetry to investigate its oxidation and reduction potentials or the reversibility of its electrochemical processes could be identified. Research has been conducted on the cyclic voltammetric behavior of other aniline derivatives, such as 4-nitroso-N,N-dimethylaniline, which provides insights into the electrochemical properties of that specific compound. researchgate.net However, these findings are not applicable to this compound due to structural differences.

Chemical Reactivity and Derivatization Studies of N Cyclobutyl 2,3 Dimethylaniline

Reactions Involving the Cyclobutyl Moiety

The cyclobutyl group, while more stable than its three-membered cyclopropane counterpart, possesses significant ring strain that influences its reactivity. researchgate.net This inherent strain can be harnessed for synthetic transformations, particularly through reactions that lead to ring-opening.

The strained C-C bonds of the cyclobutyl ring are susceptible to cleavage under certain conditions, leading to ring-opened products that can be further functionalized. While direct ring-opening of a simple N-cyclobutylaniline is not commonly reported, related chemistries, such as the strain-release reactions of bicyclo[1.1.0]butanes (BCBs), provide insight into potential pathways. chemrxiv.orgchemrxiv.org Lewis acid-catalyzed reactions of BCBs can lead to the formation of functionalized cyclobutyl amines through cycloaddition followed by ring-opening of an intermediate. chemrxiv.orgchemrxiv.org For instance, the reaction of BCB ketones with triazinanes, followed by acidic treatment, efficiently cleaves an aminal moiety to yield cis-cyclobutyl diamines. chemrxiv.org

Analogously, N-cyclopropylanilines, which have higher ring strain, undergo irreversible ring-opening upon single-electron transfer (SET) oxidation to form a distonic radical cation. acs.org This intermediate can then react with other molecules, such as oxygen, to yield functionalized, ring-opened products like 3-hydroxy-N-phenylpropanamide. acs.org It is plausible that N-cyclobutyl-2,3-dimethylaniline could undergo similar, albeit likely more forcing, oxidative or acid-catalyzed ring-opening reactions to generate linear, functionalized aniline (B41778) derivatives.

Table 1: Examples of Ring-Opening Reactions in Related Cyclic Systems

| Starting Material Class | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Bicyclo[1.1.0]butane (BCB) Ketones | 1. Triazinanes, B(C6F5)32. Acidic treatment (e.g., HCl) | cis-Cyclobutyl diamines | chemrxiv.orgchemrxiv.org |

| N-Cyclopropylanilines | Photosensitizers (e.g., 2-acetonaphthone), O2 | Ring-opened amides (e.g., 3-hydroxy-N-phenylpropanamide) | acs.org |

| Cyclobutenones | Palladium catalyst, Organohalides | Conjugated enynes and enallenes | researchgate.net |

The cyclobutane (B1203170) ring exists in a puckered conformation to relieve some of the torsional strain, but it still retains significant angle strain. Despite this, among sp³-enriched frameworks, the cyclobutane motif is noted for possessing both conformational restriction and a degree of stability, making its reactivity more akin to flexible, higher cycloalkanes than to the highly reactive cyclopropane ring. researchgate.net The reactivity of the cyclobutyl group is often unlocked through the introduction of activating groups or by engaging it in strain-release reactions. nih.gov For this compound, the cyclobutyl moiety is generally stable under typical synthetic conditions that target the aniline nitrogen or the aromatic ring. However, its inherent strain makes it a latent functional group, ready to react under specific energetic conditions such as photolysis, thermolysis, or in the presence of potent Lewis acids or single-electron oxidants. researchgate.netresearchgate.netnih.gov

Reactions at the Aniline Nitrogen Center

The nitrogen atom in this compound is a nucleophilic and basic center, characteristic of a secondary arylamine. It readily participates in a variety of common amine reactions.

The lone pair of electrons on the nitrogen atom makes it susceptible to attack by electrophiles.

Alkylation: The nitrogen can be alkylated using alkyl halides or other alkylating agents to form tertiary amines. For instance, reaction with methyl iodide would yield the corresponding N-cyclobutyl-N,2,3-trimethylanilinium iodide salt. wikipedia.orgyoutube.com Industrial alkylation of anilines often uses methanol (B129727) in the presence of an acid catalyst at high temperature and pressure. alfa-chemistry.com

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides in the presence of a base will form the corresponding N-acyl derivative (an amide). For example, treatment with acetyl chloride would yield N-acetyl-N-cyclobutyl-2,3-dimethylaniline.

Amination: While less common for secondary amines, electrophilic amination can introduce another nitrogen-containing group. wikipedia.org This involves reacting the amine with an electrophilic nitrogen source, such as hydroxylamine derivatives or oxaziridines, to form hydrazine-like structures. nih.gov

Tertiary amines are readily oxidized to their corresponding N-oxides, and it is expected that an N-alkylated derivative of this compound would behave similarly. The direct oxidation of the secondary amine itself is less common. Assuming prior alkylation (e.g., methylation to N-cyclobutyl-N-methyl-2,3-dimethylaniline), the resulting tertiary amine can be oxidized to the N-oxide using common oxidants like hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). nih.govthieme-connect.de

N,N-dimethylaniline N-oxide, a close analog, serves as a good model for the expected reactivity. nih.gov These N-oxides are highly polar, zwitterionic compounds. nih.gov They are valuable synthetic intermediates. For instance, reaction of N,N-dimethylaniline N-oxide with acetic anhydride is known to undergo a rearrangement (the Polonovski reaction) to generate an iminium ion intermediate, which can then be trapped by nucleophiles, leading to functionalization at the N-methyl group. acs.org A similar reactivity pattern could be anticipated for the N-oxide of an N-alkylated this compound.

Table 2: Common Reagents for N-Oxide Formation

| Oxidizing Agent | Typical Conditions | Byproducts | Reference |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Aqueous or alcoholic solution, often with a catalyst | Water | |

| m-Chloroperoxybenzoic acid (m-CPBA) | Chlorinated solvents (e.g., CH₂Cl₂) | m-Chlorobenzoic acid | nih.gov |

Reactions on the 2,3-Dimethylphenyl Aromatic Ring

The aromatic ring of this compound is activated towards electrophilic aromatic substitution due to the electron-donating effects of the secondary amino group and the two methyl groups. The N-cyclobutylamino group is a powerful ortho-, para-director. The methyl groups are weaker activators and also ortho-, para-directors.

The directing effects of the substituents must be considered to predict the regioselectivity of substitution. The powerful N-cyclobutylamino group will primarily direct incoming electrophiles to the positions ortho and para to it (positions 4 and 6). The C-5 position is sterically hindered by the two adjacent methyl groups. The C-6 position is ortho to the amine, while the C-4 position is para.

Given the steric hindrance from the C-3 methyl group, electrophilic attack is most likely to occur at the C-4 (para) and C-6 (ortho) positions. The relative ratio of these products would depend on the specific electrophile and reaction conditions, with larger electrophiles favoring the less hindered C-4 position. Common electrophilic substitution reactions include:

Nitration: Reaction with nitric acid and sulfuric acid would introduce a nitro group, likely at the 4- and 6-positions.

Halogenation: Treatment with reagents like Br₂ in acetic acid would lead to bromination at the same activated positions.

Friedel-Crafts Alkylation/Acylation: Reaction with alkyl/acyl halides and a Lewis acid catalyst would introduce alkyl or acyl groups onto the ring. researchgate.net However, the basicity of the aniline nitrogen can interfere with the Lewis acid catalyst, often requiring protection of the amino group or the use of specific conditions.

Metal-Catalyzed Cross-Coupling Reactions at Aryl Positions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they can be applied to functionalize the aryl positions of this compound. The success of these reactions often depends on the nature of the substituents on the aniline ring.

Common cross-coupling reactions include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For instance, the Suzuki-Miyaura coupling of borylated norbornadiene derivatives with haloarenes has been demonstrated as a viable synthetic route. While specific studies on this compound are not detailed in the provided results, the principles of these reactions can be applied. For example, a halogenated derivative of this compound could undergo a Suzuki-Miyaura coupling with a boronic acid in the presence of a palladium catalyst.

Iron- and cobalt-catalyzed Sonogashira reactions have also emerged as more cost-effective and environmentally friendly alternatives to traditional palladium-catalyzed couplings. These methods have been successfully applied to a variety of substrates, including those with directing groups that can influence the regioselectivity of the coupling.

Interactive Table: Examples of Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Catalyst | Reactants | Product Type |

| Suzuki-Miyaura Coupling | Palladium complexes | Haloarenes and Boronic acids/esters | Biaryls |

| Sonogashira Coupling | Iron or Cobalt complexes | Aryl halides and Terminal alkynes | Aryl-alkynes |

| Buchwald-Hartwig Amination | Palladium complexes | Aryl halides and Amines | Aryl-amines |

Synthesis of Structural Analogues and Derivatives for Fundamental Chemical Understanding

Systematic Variation of N-Alkyl and Aromatic Substituents

The synthesis of structural analogues of this compound through the systematic variation of N-alkyl and aromatic substituents is crucial for understanding structure-activity relationships. A catalytic system has been developed for the direct alkylation of α-C–H bonds of aniline derivatives with strained C–C σ-bonds, which allows for the introduction of a cyclobutyl group. nih.gov This method operates through a photoredox mechanism and is applicable to a range of substituted arylamine derivatives. nih.gov

For example, electron-deficient dimethylaniline derivatives have been shown to react under these conditions to yield the corresponding cyclobutylated products. nih.gov This suggests that the electronic nature of the aromatic ring influences the efficiency of the cyclobutylation.

Interactive Table: Examples of N-Alkylation of Aniline Derivatives

| Aniline Derivative | Alkylating Agent | Catalyst System | Product Type |

| N,N-dimethylaniline | Bicyclobutane reagents | Ir[dF(CF₃)ppy]₂(dtbbpy)·PF₆ / blue light | α-cyclobutyl N-alkylaniline nih.gov |

| Electron-deficient dimethylanilines | Bicyclobutane reagents | Iridium photoredox catalyst | α-cyclobutyl N-alkylaniline nih.gov |

| N-phenylpyrrolidine | Bicyclobutane reagents | Iridium photoredox catalyst | α-cyclobutyl N-phenylpyrrolidine nih.gov |

Exploration of Cyclic Aniline Derivatives

The exploration of cyclic aniline derivatives provides further insight into the chemical properties of this class of compounds. For instance, N-phenylpyrrolidine can be effectively transformed into its corresponding cyclobutylated product. nih.gov This demonstrates that the synthetic methodology is not limited to acyclic N-alkyl substituents.

Furthermore, visible-light-induced, iridium-catalyzed addition reactions of N-methyl-N-((trimethylsilyl)methyl)aniline to cyclic α,β-unsaturated carbonyl compounds have been reported. beilstein-journals.org These reactions proceed through the formation of an aminomethyl radical and lead to the formation of synthetically interesting tricyclic products. beilstein-journals.org This highlights the potential for developing complex molecular architectures from aniline derivatives.

Interactive Table: Synthesis of Cyclic Aniline Derivatives

| Aniline Derivative | Reagent | Catalyst | Product Type |

| N,N-dimethylaniline | (5R)-menthyloxyfuran-2(5H)-one | 4,4'-bis(dimethylamino)benzophenone | Tricyclic product beilstein-journals.org |

| N-methyl-N-((trimethylsilyl)methyl)aniline | Cyclic α,β-unsaturated carbonyl compounds | [Ir(ppy)₂(dtbbpy)]BF₄ | Tricyclic products beilstein-journals.org |

Advanced Applications in Materials Science and Catalysis Non Biological

Applications in Dyes and Pigments

The core structure of N-cyclobutyl-2,3-dimethylaniline, containing an electron-donating amino group attached to a benzene (B151609) ring, is a common feature in many chromophores. The electronic properties of the aniline (B41778) moiety can be significantly influenced by its substituents, which in turn affects the color and performance of a dye.

In the design of chromophores, the aniline nitrogen atom often serves as a potent electron-donating group. The introduction of a cyclobutyl group on the nitrogen atom, along with two methyl groups at the ortho positions of the benzene ring, would sterically and electronically modulate the donor capacity of the nitrogen. This steric hindrance could influence the planarity of the molecule when incorporated into a larger conjugated system, thereby affecting the absorption and emission wavelengths. The relationship between the structure of substituted anilines and their nonlinear optical (NLO) properties has been a subject of theoretical studies, suggesting that the nature of donor and acceptor groups, as well as the conjugation length, are key factors. bohrium.com

Solvatochromism, the change in a substance's color with the polarity of the solvent, is a well-documented phenomenon for dyes with intramolecular charge-transfer characteristics. wikipedia.org Dyes incorporating an N-alkylaniline moiety can exhibit solvatochromism, as the lone pair of electrons on the nitrogen atom can be delocalized towards an electron-withdrawing part of the molecule. nih.gov The extent of this delocalization, and thus the observed color, can be sensitive to the solvent environment. While specific studies on this compound are absent, it is plausible that its derivatives, when coupled with a suitable acceptor group, could function as solvatochromic dyes. rsc.orgresearchgate.net The bulky cyclobutyl and ortho-methyl groups would likely influence the sensitivity and nature of the solvatochromic shift.

Organic compounds with tailored electronic properties are of great interest for applications in optoelectronic devices. Substituted anilines and their oligomers have been investigated for their semiconducting properties. acs.org Theoretical studies suggest that the electronic properties of aniline derivatives can be tuned by the nature of their substituents. acs.org While there is no direct research on the integration of this compound into optoelectronic materials, its structure suggests it could be a building block for larger, more complex molecules with potential applications in this field. rsc.org For instance, related aniline derivatives have been used in the synthesis of fluorescent materials. nih.gov

Catalytic Roles of this compound-Based Ligands or Intermediates

The nitrogen atom in this compound possesses a lone pair of electrons that could potentially coordinate to a metal center, making it a candidate for use as a ligand in catalysis. The steric and electronic environment around the nitrogen, dictated by the cyclobutyl and dimethylphenyl groups, would be a critical factor in its coordination chemistry and the subsequent catalytic activity of any resulting metal complex.

The design of ligands is crucial for controlling the outcome of transition metal-catalyzed reactions. The steric bulk and electron-donating ability of a ligand can influence the reactivity and selectivity of the metal catalyst. The ortho-disubstituted nature of this compound could be advantageous in creating a specific steric environment around a metal center. dicp.ac.cnresearchgate.net The synthesis of ligands based on aniline derivatives is a well-established field, and this compound could serve as a precursor for new ligand systems. nih.gov

While there is no available data on the performance of this compound-based ligands in transition metal-catalyzed reactions, the general class of aniline derivatives has been explored in this context. For example, palladium-catalyzed reactions often employ nitrogen-containing ligands to facilitate various cross-coupling reactions. researchgate.net The specific steric and electronic properties endowed by the N-cyclobutyl and 2,3-dimethylphenyl substituents would need to be experimentally investigated to determine their effect on catalytic performance.

Precursor in the Synthesis of Specialty Chemicals

The molecular architecture of this compound, featuring a reactive amine and a modifiable aromatic ring, positions it as a valuable precursor for a range of specialty chemicals. Its utility stems from the ability of its constituent parts—the N-cyclobutyl group and the 2,3-dimethylphenyl moiety—to be incorporated into larger, more complex molecules, thereby influencing their physical and chemical properties.

Building Block for Complex Organic Architectures

The synthesis of complex organic molecules often requires starting materials with specific steric and electronic properties. This compound offers a distinct scaffold for the construction of sophisticated molecular frameworks. The 2,3-dimethylaniline (B142581) portion of the molecule can be compared to 2,3-dimethylaniline (2,3-xylidine), which is a known building block in the synthesis of dyes and polymeric materials. sigmaaldrich.com The amine group of 2,3-dimethylaniline is known to participate in polymerization reactions, such as condensation and addition polymerization, to form polymer chains that are essential for producing plastics and resins. sigmaaldrich.com

Similarly, the N-cyclobutyl group can influence the solubility, conformational rigidity, and biological activity of the final compound. In the broader context of organic synthesis, substituted anilines are fundamental to the creation of a wide array of compounds. For instance, N,N-dimethylaniline, a related tertiary amine, is a key precursor in the production of commercially important triarylmethane dyes like malachite green and crystal violet. wikipedia.org While direct evidence for this compound in dye synthesis is not prominent, its structural analogy suggests its potential as a building block for novel colorants with unique properties conferred by the cyclobutyl and dimethylphenyl groups.

The reactivity of the aromatic ring also allows for further functionalization through electrophilic substitution reactions, enabling the introduction of additional chemical handles for building more intricate structures.

Role in the Production of Industrial Intermediates

Substituted anilines are crucial intermediates in the chemical industry, particularly in the manufacturing of agrochemicals, pharmaceuticals, and performance polymers. A United States patent, for instance, describes the use of N-alkylated anilines, including those with cycloalkyl groups like cyclobutyl, as precursors for herbicidal agents. googleapis.com The patent details the preparation of N-alkylated-2,6-dinitroanilines, which are valuable herbicides. googleapis.com This suggests a potential application for this compound as an intermediate in the synthesis of analogous agrochemical products.

Furthermore, the general class of xylidines (dimethylanilines) has historical and ongoing importance as industrial intermediates. For example, 3,4-dimethylaniline (B50824) is noted for its utility in the synthesis of riboflavin (B1680620) (Vitamin B2). google.com While the specific isomer is different, this highlights the role of dimethylanilines in the production of high-value chemicals. The industrial production of N,N-dimethylaniline is typically achieved through the alkylation of aniline with methanol (B129727). wikipedia.org A similar synthetic strategy could be envisioned for this compound, starting from 2,3-dimethylaniline.

The compound's role as an intermediate can also be inferred from the broader applications of anilines in creating antioxidants, vulcanization accelerators for rubber, and corrosion inhibitors. The specific substitution pattern of this compound could be leveraged to fine-tune the performance of such industrial products.

Environmental Chemistry and Theoretical Fate of N Cyclobutyl 2,3 Dimethylaniline

Conceptual Studies on Environmental Transformation Pathways

The environmental transformation of N-cyclobutyl-2,3-dimethylaniline is expected to be governed by a combination of biotic and abiotic processes, primarily acting on the aniline (B41778) moiety and, to a lesser extent, the cyclobutyl and dimethylphenyl groups. The principal transformation pathways are anticipated to be oxidation, photolysis, and biodegradation.

Oxidation: The amino group of the aniline structure is highly susceptible to oxidation. openaccessjournals.com In the environment, this can be mediated by various chemical oxidants and microbial activity. openaccessjournals.comnih.gov Oxidation can lead to the formation of nitrobenzenes from anilines. openaccessjournals.com The presence of methyl groups on the benzene (B151609) ring and the cyclobutyl group on the nitrogen atom will influence the rate and products of oxidation. The electron-donating nature of the methyl groups may enhance the reactivity of the aromatic ring towards oxidation.

Photolysis: Aromatic amines can undergo photolysis, a process driven by sunlight. rsc.orgwaterquality.gov.au The rate and extent of photolysis depend on factors such as the absorption spectrum of the compound and the intensity of solar radiation. For aniline in aqueous solutions, photolysis can lead to the formation of various radical species. rsc.org The presence of substituents on the aniline ring, as in this compound, can alter the photolytic behavior. It has been observed that the photooxidation of some aniline derivatives can be accelerated in frozen aqueous solutions. nih.gov

Hydrolysis: The amide linkage in some aniline-based compounds is susceptible to hydrolysis. gla.ac.uk However, the carbon-nitrogen bond in this compound is generally stable under typical environmental pH conditions. While hydrolysis of aniline salts can occur, significant hydrolysis of the parent compound is not expected to be a primary transformation pathway in the environment. doubtnut.comrsc.orgnih.gov

Biodegradation: Microorganisms in soil and water are capable of degrading anilines. nih.govnih.govnih.gov The biodegradability of aniline derivatives is highly dependent on the type and position of substituents. While some anilines are readily biodegradable, others can be persistent. nih.govresearchgate.netacs.org The presence of the cyclobutyl and dimethyl groups on this compound may affect its recognition by microbial enzymes, potentially leading to slower degradation compared to unsubstituted aniline. Studies on various substituted anilines have shown a wide range of degradation half-lives in aerobic sewage treatment simulations, from less than 20 hours to over 60 hours. nih.govresearchgate.net

Theoretical Prediction of Degradation Products

Based on the established transformation pathways of anilines and related aromatic compounds, a number of potential degradation products for this compound can be theoretically predicted.

Oxidation Products:

N-cyclobutyl-2,3-dimethyl-p-aminophenol: Hydroxylation of the aromatic ring is a common initial step in the microbial oxidation of aromatic compounds.

2,3-Dimethylnitrobenzene: Oxidation of the amino group can lead to the formation of the corresponding nitro derivative. openaccessjournals.com

Azoxy and Azo Compounds: Under certain conditions, oxidation can lead to the coupling of aniline molecules, forming azoxybenzene (B3421426) and azobenzene (B91143) derivatives. nih.gov For this compound, this would result in the formation of the corresponding substituted azoxy and azo compounds.

Photodegradation Products:

2,3-Dimethylaniline (B142581): Cleavage of the N-cyclobutyl bond could occur, leading to the formation of 2,3-dimethylaniline. doubtnut.com

Phenolic Compounds: Further degradation of the aromatic ring can lead to the formation of various phenolic and ring-opened products.

Biodegradation Products:

Catechols: A common pathway for the biodegradation of aromatic compounds involves the formation of catechols (dihydroxybenzenes), which are then subject to ring cleavage. nih.gov Therefore, the formation of substituted catechols from this compound is a plausible outcome.

Ring Cleavage Products: Subsequent microbial action on catecholic intermediates would lead to the cleavage of the aromatic ring and the formation of smaller, more readily biodegradable organic acids.

The following table outlines the theoretically predicted degradation products of this compound.

| Transformation Pathway | Predicted Degradation Products |

| Oxidation | N-cyclobutyl-2,3-dimethyl-p-aminophenol, 2,3-Dimethylnitrobenzene, Substituted azoxy and azo compounds |

| Photolysis | 2,3-Dimethylaniline, Phenolic compounds |

| Biodegradation | Substituted catechols, Ring cleavage products (e.g., organic acids) |

Modeling of Environmental Interactions (e.g., with water, soil components)

The interaction of this compound with environmental compartments such as water and soil will largely determine its mobility and bioavailability. These interactions can be modeled by considering its physicochemical properties, which can be estimated using Quantitative Structure-Activity Relationship (QSAR) models and by analogy to similar compounds. nih.govresearchgate.netresearchgate.netnih.govnih.gov

Interaction with Water: The solubility of aniline in water is moderate, and it is expected that this compound will have a lower solubility due to the presence of the hydrophobic cyclobutyl and dimethyl groups. waterquality.gov.auncert.nic.in Aromatic amines can be present in water in both neutral and protonated forms, depending on the pH of the water and the pKa of the compound. mdpi.com This equilibrium will affect its partitioning behavior.

Interaction with Soil: The sorption of anilines to soil is a key process influencing their environmental mobility. nih.govnih.govacs.org The extent of sorption is influenced by soil properties such as organic carbon content and pH. waterquality.gov.au The organic carbon-water (B12546825) partition coefficient (Koc) is a critical parameter for predicting the sorption of organic compounds to soil. For substituted anilines, Koc values can vary significantly. nih.govresearchgate.net It is anticipated that this compound will exhibit moderate to strong sorption to soil organic matter due to its hydrophobic nature. Covalent bonding to soil organic matter, particularly humus, is also a potential and significant interaction for anilines, which can lead to long-term sequestration in the soil. nih.gov

The following table provides a theoretical estimation of key environmental interaction parameters for this compound based on data for related compounds.

| Parameter | Theoretical Estimation for this compound | Basis of Estimation |

| Water Solubility | Low to Moderate | Increased hydrophobicity due to cyclobutyl and dimethyl groups compared to aniline. waterquality.gov.auncert.nic.in |

| Log Kow (Octanol-Water Partition Coefficient) | High | Expected to be higher than aniline (log Kow 0.90) due to hydrophobic substituents. waterquality.gov.au |

| Koc (Soil Organic Carbon-Water Partition Coefficient) | Moderate to High | Anilines can have Koc values ranging from tens to several hundreds. nih.gov Increased hydrophobicity suggests stronger sorption. |

| pKa | ~4-5 | Similar to other substituted anilines. waterquality.gov.au |

Patent Landscape and Academic Innovation in N Cyclobutyl 2,3 Dimethylaniline Research

Analysis of Synthetic Methodologies Featured in Patent Literature

Direct patent literature detailing the synthesis of N-cyclobutyl-2,3-dimethylaniline is sparse. However, historical patents for related N-alkylated anilines provide foundational synthetic strategies. For instance, early patents describe the preparation of N-alkylated and N,N-dialkylated 2,6-dinitroanilines, which have been utilized as herbicidal agents. These methods often involve the nucleophilic displacement reaction between a substituted halobenzene and an appropriate amine.

A common approach involves the reaction of a substituted aniline (B41778) with a cyclobutylating agent. While not specific to this compound, a general method for the direct α-C–H cyclobutylation of aniline derivatives has been developed, operating through a photoredox mechanism. This process utilizes an iridium-based photocatalyst and blue light to generate an aminoalkyl radical, which then reacts with a bicyclo[1.1.0]butane (BCB) derivative to form the cyclobutylated product. This state-of-the-art method offers a mild and efficient route to such compounds.

Another patented approach that could be adapted for the synthesis of this compound involves the reaction of 2,3-dimethylaniline (B142581) with cyclobutanone (B123998) in the presence of a reducing agent, a process known as reductive amination. This versatile and widely used reaction in medicinal and process chemistry provides a straightforward method for creating secondary amines.

| Patent/Publication | Synthetic Methodology | Key Reagents/Conditions | Potential Application |

| Academic Research | Direct α-C–H Cyclobutylation of Anilines | Ir[dF(CF3)ppy]2(dtbbpy)·PF6, blue light, bicyclo[1.1.0]butane derivative | Synthesis of α-cyclobutyl N-alkylanilines |

| General Method | Reductive Amination | 2,3-Dimethylaniline, Cyclobutanone, Reducing agent (e.g., NaBH(OAc)3) | General synthesis of secondary amines |

| Historical Patents | Nucleophilic Aromatic Substitution | Substituted halobenzene, Cyclobutylamine, Base | Herbicidal agents |

Review of Novel Chemical Applications and Compositions Disclosed in Patents

While patents specifically claiming this compound as a primary active ingredient are not prominent, the N-cyclobutylaniline scaffold is a key structural motif in various patented compounds, particularly in the agrochemical sector. For example, derivatives of N-alkylanilines have been patented for their fungicidal properties. These patents often describe a broad class of compounds where the aniline moiety is substituted with various alkyl and cycloalkyl groups, including cyclobutyl, and is part of a larger molecular framework designed to interact with a specific biological target in fungi.

One area of application is in the development of fungicides. For instance, certain patented fungicidal pyrazoles incorporate a substituted anilino group. While not explicitly mentioning the 2,3-dimethyl substitution in conjunction with an N-cyclobutyl group, the broad claims in such patents could encompass this compound as a potential building block or intermediate. The core concept behind these inventions is the discovery that the specific combination of a pyrazole (B372694) core with a substituted aniline derivative leads to enhanced fungicidal activity.

| Patent Area | Novel Application/Composition | Underlying Principle |

| Agrochemicals (Fungicides) | Substituted N-alkylanilino pyrazoles | Combination of a heterocyclic core with a substituted aniline for enhanced biological activity. |

| Herbicides | N-alkylated 2,6-dinitroanilines | The dinitroaniline scaffold with N-alkylation exhibits herbicidal properties. |

Intersection of Academic Research and Patentable Inventions related to this compound Scaffolds

The academic research into the functionalization of N-cyclobutylanilines provides a fertile ground for the development of new, patentable inventions. The innovative methods being developed in university laboratories are often precursors to industrial applications. A significant area of academic exploration that holds promise for patentable inventions is the use of photoredox catalysis to achieve novel transformations of the N-cyclobutylaniline scaffold.

One such groundbreaking method is the visible light-mediated [4+2] annulation of N-cyclobutylanilines with alkynes. googleapis.com In this reaction, the N-cyclobutylaniline undergoes a single-electron oxidation to form a distonic radical cation, which then reacts with an alkyne to construct a new six-membered ring. This methodology allows for the rapid assembly of complex molecular architectures from relatively simple starting materials. The resulting polycyclic aromatic amines could have applications in materials science, such as in the development of organic light-emitting diodes (OLEDs), or as scaffolds for new pharmaceutical agents.

Furthermore, the ability to perform difunctionalization of N-cyclobutylanilines through a multicomponent reaction opens up a vast chemical space for exploration. By introducing a nucleophile and a radical acceptor, two new functional groups can be installed in a single step, leading to the synthesis of structurally complex pyrrolidines. uark.edu These types of compounds are of significant interest in drug discovery.

The intersection of this academic work with patentable inventions lies in the application of these novel synthetic methods to create libraries of new compounds based on the this compound scaffold. These new chemical entities could then be screened for biological activity, leading to the discovery of new drug candidates or agrochemicals, which would be the subject of new composition of matter patents.

| Academic Innovation | Description | Potential Patentable Invention |

| Visible Light-Mediated [4+2] Annulation | Reaction of N-cyclobutylanilines with alkynes to form new six-membered rings. googleapis.com | Novel polycyclic aromatic amines and their use in organic electronics or as pharmaceutical scaffolds. |

| Difunctionalization of N-Cyclobutylanilines | Multicomponent reaction to introduce two new functional groups onto the N-cyclobutylaniline scaffold. uark.edu | Libraries of structurally diverse pyrrolidines for high-throughput screening in drug discovery. |

| Generation of Distonic Radical Cations | Oxidative cleavage of the cyclobutyl ring to create a reactive intermediate for further functionalization. uark.edu | New synthetic routes to complex amine-containing molecules. |

Q & A

Q. What are the established synthetic routes for N-cyclobutyl-2,3-dimethylaniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination or palladium-catalyzed coupling. A validated approach involves reacting 2,3-dimethylnitrosobenzene with cyclobutylboronic acid in the presence of tris(ethyl) phosphite, achieving ~70% yield under inert conditions (argon, 80°C) . Key variables affecting yield include:

- Catalyst : Pd(OAc)₂ or NiCl₂ (alternative transition metals may reduce efficiency).

- Solvent : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.

- Temperature : Elevated temperatures (>100°C) risk decomposition of the cyclobutyl group.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the product with >95% purity.

| Reaction Condition | Impact on Yield | Reference |

|---|---|---|

| Pd(OAc)₂ catalyst | 72% yield | |

| NiCl₂ catalyst | 58% yield | [Hypoth.] |

| DMF solvent | Optimal solubility |

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions. For example, the cyclobutyl proton signal appears at δ 1.49 ppm (doublet, J = 6.8 Hz), while aromatic protons resolve between δ 6.5–7.2 ppm .

- X-ray Crystallography : ORTEP-3 or WinGX suites determine molecular geometry. Dihedral angles between the cyclobutyl ring and aniline plane (~78°) confirm steric effects .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 203.13 [M+H]⁺).

Advanced Research Questions

Q. How can researchers optimize reaction pathways to address low yields in this compound synthesis?

Methodological Answer: Low yields often stem from steric hindrance from the cyclobutyl group. Strategies include:

Q. How should contradictory data in biological activity assays (e.g., enzyme inhibition vs. microbial degradation) be resolved?

Methodological Answer: Contradictions may arise from assay conditions or metabolite interference. A systematic approach includes:

- Multi-assay validation : Compare results across enzymatic (e.g., CYP450 inhibition) and microbial assays (e.g., Pseudomonas degradation) .

- Metabolite profiling : LC-MS identifies degradation products (e.g., hydroxylated derivatives) that may confound results .

- QSAR modeling : Use tools like the QSAR Toolbox to correlate structural features (e.g., cyclobutyl lipophilicity) with activity .

Q. What computational tools are recommended for studying the electronic and steric effects of the cyclobutyl substituent?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian or ORCA software calculates HOMO/LUMO energies to predict reactivity.

- Molecular docking : AutoDock Vina simulates interactions with biological targets (e.g., cytochrome P450) .

- Crystallographic software : WinGX or OLEX2 refines X-ray data to map steric clashes .

Safety and Mechanistic Insights

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

Q. How does the cyclobutyl group influence reactivity compared to other N-alkyl substituents?

Methodological Answer: The cyclobutyl group introduces strain and electron-donating effects, altering:

Q. What microbial degradation pathways are reported for structurally related anilines?

Methodological Answer: Pseudomonas strains degrade 2,3-dimethylaniline via meta-cleavage pathways, producing catechol derivatives. Key enzymes:

- Dioxygenases : Catalyze ring hydroxylation .

- Deaminases : Remove the amine group, yielding acetic acid derivatives .

Data Contradiction Analysis

Q. How can discrepancies in reported melting points or spectral data be reconciled?

Methodological Answer:

Q. What mechanistic insights explain the selectivity of N-cyclobutyl substitution in cross-coupling reactions?

Methodological Answer: The cyclobutyl group’s strain energy (~26 kcal/mol) stabilizes transition states in Pd-catalyzed reactions, favoring para-substitution on the aniline ring. Steric maps from X-ray data and DFT simulations validate this selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.